molecular formula C39H72O2Si2 B602426 ((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane) CAS No. 112670-85-6

((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Cat. No.: B602426
CAS No.: 112670-85-6
M. Wt: 629.173
InChI Key: YYGPOUVOBLNWHS-XLQSZZCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bi-TBS-trans-Alfacalcidol is an intermediate of alfacalcidol, which is an active metabolite of vitamin D3. Vitamin D3 has been found to be effective in mediating intestinal calcium absorbtion and bone calcium metabolism.

Scientific Research Applications

Organometallic Chemistry

  • Rac/meso Transformations : Research on disiloxane-bis(1-indenyl)-ansa-ferrocene, a related compound, focuses on the stereochemical transformations between its racemic and meso forms. This study enhances understanding of stereochemistry in organometallic compounds, useful in catalysis and material science applications (Amako et al., 2005).

Pharmaceutical Chemistry

  • Synthesis of Functionalizable Salen Derivatives : Another related compound, functionalizable salen derivative, was synthesized and characterized. Such derivatives are significant in pharmaceutical research for their potential applications in drug design and synthesis (Huber et al., 2013).

Material Science

  • Catalytic Applications : Research into catalytic asymmetric hydroformylation using chiral bidentate phosphorus ligands bearing similar structures to the compound shows potential applications in creating new materials or chemicals through catalytic processes (Hayashi et al., 1979).

Organic Electronics

  • Organic Solar Cells Design : Studies on molecules with structures similar to the specified compound, such as naphthalene di-imide-based small organic solar cells, indicate potential applications in photovoltaic property enhancement, crucial for organic electronics (Ali et al., 2020).

Mechanism of Action

1,3-bi-TBS-trans-Alfacalcidol is a synthetic derivative of vitamin D3 and serves as an important intermediate in the synthesis of active vitamin D analogs . This compound plays a crucial role in various biological processes, including calcium homeostasis and bone metabolism .

Target of Action

The primary target of 1,3-bi-TBS-trans-Alfacalcidol is the vitamin D receptor (VDR) . The VDR is a nuclear receptor that mediates the actions of vitamin D3 and its metabolites. It plays a crucial role in calcium homeostasis and bone metabolism .

Mode of Action

1,3-bi-TBS-trans-Alfacalcidol interacts with the VDR, leading to changes in gene expression . In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys’ capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism .

Biochemical Pathways

1,3-bi-TBS-trans-Alfacalcidol affects the vitamin D3 metabolic pathway . It is converted into its active form by the enzyme 25-hydroxylase in the liver. This active form then exerts its effects in the body, particularly in the kidneys and bones .

Pharmacokinetics

1,3-bi-TBS-trans-Alfacalcidol is a highly pure synthetic derivative of Vitamin D3, which is key for the production of enhanced pharmacokinetically active Vitamin D analogs . .

Result of Action

The interaction of 1,3-bi-TBS-trans-Alfacalcidol with the VDR leads to changes in gene expression that regulate calcium homeostasis and bone metabolism . This results in increased intestinal calcium absorption and improved bone calcium metabolism .

Action Environment

The action, efficacy, and stability of 1,3-bi-TBS-trans-Alfacalcidol can be influenced by various environmental factors. It is recommended to store this compound in a cool and dry environment to retain its integrity and stability .

Properties

IUPAC Name

[(1S,3E,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O2Si2/c1-28(2)18-16-19-29(3)34-23-24-35-31(20-17-25-39(34,35)11)21-22-32-26-33(40-42(12,13)37(5,6)7)27-36(30(32)4)41-43(14,15)38(8,9)10/h21-22,28-29,33-36H,4,16-20,23-27H2,1-3,5-15H3/b31-21+,32-22+/t29-,33-,34-,35+,36+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGPOUVOBLNWHS-YCDCPRPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)
Reactant of Route 2
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)
Reactant of Route 3
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)
Reactant of Route 4
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)
Reactant of Route 5
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)
Reactant of Route 6
((1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-7a-methyl-1-((R)-6-methylheptan-2-yl)dihydro-1H-inden-4(2H,5H,6H,7H,7aH)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diyl)bis(oxy)bis(tert-butyldimethylsilane)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.